5-(6-Bromopyridin-2-yl)cyclohexane-1,3-dione
Description
Properties
IUPAC Name |
5-(6-bromopyridin-2-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-11-3-1-2-10(13-11)7-4-8(14)6-9(15)5-7/h1-3,7H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNYDZQUSQTMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
A prominent method for preparing this compound involves palladium-catalyzed cross-coupling, such as Suzuki-Miyaura coupling, where a boronic acid or boronate ester of cyclohexane-1,3-dione is coupled with 6-bromopyridin-2-yl halide.
- Catalysts and Ligands : Palladium dibenzylideneacetone (Pd(dba)2) with XantPhos ligand is commonly employed to enhance coupling efficiency.
- Base : Cesium carbonate (Cs2CO3) is used as a base to facilitate the reaction.
- Solvent System : A biphasic mixture of cyclopentyl methyl ether (CPME) and water (4:1 ratio) is used to improve solubility and reaction kinetics.
- Reaction Conditions : The reaction is typically conducted at mild temperatures with stirring until completion.
This method yields the target compound in moderate to high yields (47%-82%), with isolated yields reported around 72% under optimized conditions.
Direct Arylation and Condensation Approaches
Alternative approaches include direct arylation of cyclohexane-1,3-dione with 6-bromopyridin-2-yl derivatives under acidic or catalytic conditions, facilitating C-H activation and subsequent C-C bond formation.
Amine Reagent-Mediated Synthesis
In some reports, silicon amine reagents have been used to facilitate the synthesis of related heterocyclic compounds, which could be adapted for preparing this compound by employing appropriate amine intermediates.
- The synthetic route involves the preparation of amine intermediates followed by coupling with cyclohexane-1,3-dione derivatives.
- This method requires careful control of reaction conditions such as reflux times and purification steps.
Data Table: Summary of Preparation Conditions and Yields
Research Findings and Optimization
- Loading and Concentration Effects : Studies have demonstrated that the molar ratios and concentrations of cyclohexane-1,3-dione significantly influence the reaction rate and product yield. Lower loadings of cyclohexane-1,3-dione favor faster reactions and cleaner product formation.
- Ligand Effects : Use of bidentate phosphine ligands like XantPhos improves the stability of the palladium catalyst and enhances coupling efficiency.
- Purification : Flash column chromatography is the preferred method for isolating the pure compound after reaction completion, ensuring removal of palladium residues and by-products.
Chemical Reactions Analysis
Types of Reactions
5-(6-Bromopyridin-2-yl)cyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogen substitution reactions often involve reagents like sodium iodide (NaI) or silver nitrate (AgNO3) in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(6-Bromopyridin-2-yl)cyclohexane-1,3-dione has shown potential in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(6-Bromopyridin-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
Key structural analogs of 5-(6-Bromopyridin-2-yl)cyclohexane-1,3-dione include:
Bromophenyl-Substituted CHD Derivatives
- Compound 5c: 2-(1-(4-Bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethylcyclohexane-1,3-dione Substituent: 4-Bromophenyl Activity: LC50 = 10.3134 µg/ml against human breast adenocarcinoma (MCF-7) . Binding Affinity: High docking score with cancer protein 2ZOQ .
- Compound 5d: 2-(1-(2-Bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethylcyclohexane-1,3-dione Substituent: 2-Bromophenyl Activity: Not tested in vitro; lower docking affinity than 5c .
Comparison : The position of bromine (para vs. ortho) significantly impacts biological activity. Para-substitution (5c) enhances binding to cancer targets, likely due to better steric compatibility with hydrophobic enzyme pockets .
Heterocyclic and Halogenated CHD Derivatives
- Pharmacokinetics: Improved ADMET properties over earlier hits .
- 5-(4-Chlorophenyl)cyclohexane-1,3-dione :
Halogen position (e.g., 6-bromo on pyridine vs. 4-chloro on phenyl) could influence target selectivity .
Key Findings :
- Anticancer Activity : Compound 5c’s para-bromophenyl group confers potent activity against MCF-7 cells, whereas trifluoromethyl-substituted derivatives (e.g., Compound 26) show high in vitro potency but fail in vivo, likely due to poor bioavailability .
- Target Binding : Pyridine-containing derivatives (e.g., the target compound) may engage in unique interactions with enzymes or receptors via nitrogen lone pairs, unlike phenyl or halogenated analogs .
Physicochemical Properties
| Compound Name | Melting Point (°C) | LogP | Water Solubility |
|---|---|---|---|
| 5-(6-Bromopyridin-2-yl)CHD | Unknown | ~2.5* | Low (predicted) |
| 5-(4-Methylphenyl)CHD | 176–179 | 3.33 | Insoluble |
| Compound 5c | Not reported | ~5.0† | Low |
*Predicted using fragment-based methods. †Estimated based on bromophenyl hydrophobicity.
Comparison :
- Bulkier substituents (e.g., diphenylpropyl in 5c) increase molecular weight and LogP, reducing solubility. The target compound’s pyridine ring may improve solubility relative to purely aromatic analogs .
Biological Activity
5-(6-Bromopyridin-2-yl)cyclohexane-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 268.11 g/mol. The presence of a bromine atom on the pyridine ring enhances its reactivity and biological profile, making it a valuable candidate for further research.
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biochemical pathways, although detailed investigations are needed to elucidate the exact mechanisms involved.
Anticancer Activity
Research has indicated that derivatives of cyclohexane-1,3-dione exhibit notable anticancer properties. For instance, studies have shown that compounds similar to this compound can significantly inhibit the growth of various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | TBD | |
| 5-(6-Chloropyridin-2-yl)cyclohexane-1,3-dione | MCF-7 | 0.39 ± 0.01 | |
| 5-(6-Fluoropyridin-2-yl)cyclohexane-1,3-dione | MCF-7 | 3.38 ± 0.53 |
These results suggest that the compound could be a promising candidate for further development in cancer therapy.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The compound's effectiveness as an antimicrobial agent is attributed to its structural features that enhance its interaction with microbial targets.
Comparative Analysis with Related Compounds
The biological activities of this compound can be compared with other similar compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 5-(6-Chloropyridin-2-yl)cyclohexane-1,3-dione | Chlorine Substituted | Exhibits strong anticancer activity |
| 5-(6-Fluoropyridin-2-yl)cyclohexane-1,3-dione | Fluorine Substituted | Effective against MCF-7 cells |
| 5-(6-Iodopyridin-2-yl)cyclohexane-1,3-dione | Iodine Substituted | Potential for enhanced reactivity |
The unique bromination pattern in this compound may provide distinct advantages in terms of reactivity and specificity towards biological targets compared to these structurally similar compounds.
Case Studies
Several case studies have explored the therapeutic potential of related compounds:
- Study on Anticancer Activity : A series of derivatives were synthesized and tested against HeLa and MCF-7 cell lines. The findings revealed significant cytotoxic effects, highlighting the potential for developing new anticancer agents based on the cyclohexanedione framework .
- Antimicrobial Efficacy : Investigations into the antimicrobial properties showed that certain derivatives could effectively inhibit bacterial growth at low concentrations. This suggests potential applications in treating infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(6-Bromopyridin-2-yl)cyclohexane-1,3-dione, and how can reaction conditions be optimized?
- Methodological Answer : A viable approach involves Claisen–Schmidt condensation followed by Michael addition , as demonstrated for structurally similar cyclohexane-dione derivatives . Key steps include:
Substrate Preparation : Use 6-bromopyridine-2-carbaldehyde and cyclohexane-1,3-dione as precursors.
Catalysis : Employ acidic or basic catalysts (e.g., NaOH or HCl) to promote keto-enol tautomerism.
Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry (e.g., bromopyridyl substitution at C5 of cyclohexane-dione) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected: ~297.11 g/mol).
- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm) and C-Br vibrations (~600 cm) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of bromine substitution in related pyridine-dione systems?
- Methodological Answer :
- DFT Calculations : Perform geometry optimizations (e.g., B3LYP/6-31G**) to evaluate energy barriers for bromination at C6 vs. other positions .
- Electrostatic Potential Maps : Analyze charge distribution to identify nucleophilic sites favoring bromine attachment .
- Validation : Compare computed H NMR chemical shifts with experimental data to confirm accuracy .
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Studies : Establish IC values across multiple cell lines (e.g., HeLa, MCF-7) to differentiate selective toxicity .
- Mechanistic Assays : Use ROS (reactive oxygen species) detection kits to determine if antimicrobial activity correlates with oxidative stress .
- Control Experiments : Test metabolites (e.g., debrominated analogs) to isolate the role of the bromine moiety .
Q. How do solvent effects influence the stability of this compound during long-term storage?
- Methodological Answer :
- Accelerated Degradation Studies : Store samples in DMSO, ethanol, and aqueous buffers (pH 4–9) at 40°C for 30 days. Monitor degradation via HPLC .
- Stabilizers : Add antioxidants (e.g., BHT) to aprotic solvents to prevent radical-mediated decomposition .
- Crystallography : Single-crystal X-ray diffraction can reveal structural changes under stress conditions .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Batch vs. Flow Chemistry : Evaluate continuous flow systems to improve heat/mass transfer and reduce exothermic risks .
- Purification : Optimize column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or switch to recrystallization for cost efficiency .
- Byproduct Analysis : Use LC-MS to track impurities (e.g., di-brominated byproducts) and adjust stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
